molecular formula C12H9BrN2O2 B1401117 Phenyl (5-bromopyridin-2-yl)carbamate CAS No. 95676-73-6

Phenyl (5-bromopyridin-2-yl)carbamate

Cat. No.: B1401117
CAS No.: 95676-73-6
M. Wt: 293.12 g/mol
InChI Key: PUBVIAHPSLGSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl (5-bromopyridin-2-yl)carbamate is a chemical compound suited for research and development applications, particularly as a building block in organic synthesis and medicinal chemistry. The core structure incorporates both a carbamate group and a brominated pyridine ring; the bromine atom at the 5-position of the pyridine ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . Compounds featuring a carbamate-protected aminopyridine scaffold, like this one, are valuable intermediates in constructing more complex molecules. For instance, research on similar pyrazolo[1,5-a]pyrimidin-7-amine structures has highlighted the importance of the 2-pyridylmethylamine moiety for antimycobacterial activity, demonstrating the utility of such fragments in developing potential therapeutic agents . It is critical to note that carbamates as a class can exhibit biological activity and require careful handling. Some carbamates are known to act as acetylcholinesterase inhibitors, and proper safety protocols must be followed . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

95676-73-6

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

phenyl N-(5-bromopyridin-2-yl)carbamate

InChI

InChI=1S/C12H9BrN2O2/c13-9-6-7-11(14-8-9)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,14,15,16)

InChI Key

PUBVIAHPSLGSFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

Q & A

Q. What are the optimal synthetic routes for Phenyl (5-bromopyridin-2-yl)carbamate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves reacting 5-bromo-2-aminopyridine with phenyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage. Key parameters for optimization include:
  • Solvent selection : Dichloromethane or chloroform is preferred due to their inertness and ability to dissolve intermediates .
  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Base stoichiometry : A 1.2–1.5 molar ratio of base to substrate ensures complete deprotonation of the amine.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.
    Data Table :
ParameterOptimal ConditionYield Range
SolventDichloromethane70–85%
BaseTriethylamine
Reaction Time4–6 hours
Purification MethodColumn Chromatography>95% purity

Q. How should researchers handle safety and stability concerns during synthesis and storage?

  • Methodological Answer :
  • Safety Protocols : Use fume hoods, nitrile gloves, and lab coats. For accidental exposure:
  • Skin contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air immediately.
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidative degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine’s deshielding effect on pyridine protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 323.12).
  • Infrared (IR) : Carbamate C=O stretch (~1700 cm⁻¹).
  • Resolving Contradictions : Cross-validate with X-ray crystallography (using SHELXL for refinement) or HPLC co-injection with a reference standard .

Advanced Research Questions

Q. How can crystallographic data be leveraged to predict intermolecular interactions and stability?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks.
  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify packing motifs influencing melting points or solubility .
    Example Analysis :
Interaction TypeDistance (Å)Angle (°)Graph Set
N–H···O (carbamate)2.85155R₂²(8)
C–Br···π (pyridine)3.42

Q. What strategies are effective for analyzing contradictory biological activity data across assays?

  • Methodological Answer :
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Mechanistic Studies : Use competitive binding assays or CRISPR-Cas9 knockouts to isolate target pathways.
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess reproducibility across replicates .

Q. How can the bromine substituent be exploited in cross-coupling reactions for derivative synthesis?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to introduce aryl groups .
  • Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃/Xantphos catalyst .
    Optimization Tips :
  • Pre-dry solvents to prevent catalyst poisoning.
  • Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1).

Q. What computational methods are suitable for modeling the compound’s reactivity or binding modes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using AMBER or GROMACS.
  • Docking Studies : Use AutoDock Vina with crystal structures (PDB) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :
  • Solvent Effects : Recalculate shifts using COSMO-RS models in Gaussian09 to account for solvent polarity.
  • Tautomeric States : Verify predominant tautomers via pH-dependent NMR (D₂O/CD₃OD mixtures) .

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